5-Isopropylnicotinic acid hydrochloride CAS number and identifiers
5-Isopropylnicotinic acid hydrochloride CAS number and identifiers
Executive Summary
5-Isopropylnicotinic acid hydrochloride (5-Isopropylpyridine-3-carboxylic acid HCl) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry. Characterized by a pyridine ring substituted with a carboxylic acid at the C3 position and an isopropyl group at the C5 position, this molecule balances the hydrophilic, hydrogen-bonding capacity of the nicotinate core with the lipophilic, steric bulk of the isopropyl moiety. It is widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and as a bioisostere for phenyl rings in fragment-based drug design (FBDD).
Chemical Identity & Identifiers
The following data establishes the precise chemical identity of the compound. Note that while the free acid is the primary registered substance, the hydrochloride salt is the preferred form for stability and solubility in aqueous reaction media.
| Parameter | Data |
| Chemical Name | 5-Isopropylpyridine-3-carboxylic acid hydrochloride |
| Common Name | 5-Isopropylnicotinic acid HCl |
| CAS Number (Free Acid) | 73591-69-2 (Primary Reference) |
| CAS Number (HCl Salt) | Not universally standardized;[1][2][3] 2375269-80-8 (Vendor specific) |
| Molecular Formula | C₉H₁₁NO₂[2][4] · HCl |
| Molecular Weight | 165.19 g/mol (Free Acid) / 201.65 g/mol (HCl Salt) |
| SMILES (Free Acid) | CC(C)C1=CN=CC(=C1)C(=O)O |
| InChI Key | JPDFTGUGGUNYQT-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt) |
Technical Note on CAS: The Chemical Abstracts Service (CAS) number 73591-69-2 refers to the free acid form. In drug development protocols, the hydrochloride salt is often generated in situ or supplied as a custom salt to enhance crystallinity and shelf-life. Researchers should reference the free acid CAS for database searches while specifying the salt form in experimental protocols.
Structural Analysis & Pharmacophore Properties
The 5-isopropylnicotinic acid scaffold offers a unique electronic and steric profile compared to unsubstituted nicotinic acid.
-
Electronic Effects: The C3-Carboxylic acid is an electron-withdrawing group (EWG), decreasing electron density on the pyridine ring. Conversely, the C5-Isopropyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly modulating the pKa of the pyridine nitrogen.
-
Steric Bulk: The isopropyl group adds significant 3D volume (A-value ~2.2 kcal/mol) compared to a methyl group, potentially improving selectivity by filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).
-
Solubility: The hydrochloride salt form protonates the pyridine nitrogen, significantly enhancing aqueous solubility compared to the zwitterionic free acid.
Synthesis & Manufacturing Protocol
The most robust synthesis route employs a Suzuki-Miyaura Cross-Coupling reaction, utilizing 5-bromonicotinic acid as the starting material. This pathway is preferred over direct alkylation due to higher regioselectivity and yield.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from 5-bromonicotinic acid via Suzuki coupling to the hydrochloride salt.
Detailed Experimental Protocol
Reagents:
-
5-Bromonicotinic acid (1.0 eq)[3]
-
Isopropylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₃PO₄ (3.0 eq)[5]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
4M HCl in Dioxane
Step 1: Suzuki Coupling
-
Setup: In a pressure vial equipped with a magnetic stir bar, combine 5-bromonicotinic acid, isopropylboronic acid, and K₃PO₄.
-
Solvent Addition: Add the Dioxane/Water mixture. Degas the solution by bubbling Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under N₂ flow. Seal the vial.
-
Reaction: Heat the mixture to 100°C for 16 hours. Monitor progress via LC-MS (Target Mass [M+H]⁺ = 166.2).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute with water and adjust pH to ~3-4 with 1N HCl to precipitate the free acid or extract with Ethyl Acetate. Purify via flash column chromatography (DCM:MeOH gradient).
Step 2: Salt Formation
-
Dissolve the purified free acid (1.0 g) in anhydrous 1,4-dioxane (10 mL).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in dioxane (1.5 eq, ~2.2 mL). A white precipitate should form immediately.
-
Stir for 30 minutes at room temperature.
-
Isolation: Filter the solid, wash with cold diethyl ether (to remove excess HCl), and dry under high vacuum to yield 5-Isopropylnicotinic acid hydrochloride .
Applications in Drug Discovery[5][6][7][8]
Kinase Inhibitor Design
The pyridine nitrogen acts as a crucial hydrogen bond acceptor for the "hinge region" of kinase enzymes. The 5-isopropyl group specifically targets the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, improving potency and selectivity over unsubstituted analogs.
Bioisosterism
This scaffold serves as a bioisostere for:
-
Benzoic Acid: Improving water solubility and metabolic stability.
-
3-Isopropylphenyl groups: Introducing a polar nitrogen atom to modulate LogP (lipophilicity) and reduce plasma protein binding.
Metabolic Stability
Replacing a methyl group with an isopropyl group often blocks metabolic oxidation at the benzylic position due to steric hindrance, extending the half-life (
Pharmacophore Map
Figure 2: Pharmacophore features of the 5-isopropylnicotinic acid scaffold.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73591-69-2, 5-Isopropylnicotinic acid. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura coupling mechanism).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyridine bioisosteres).
- Sigma-Aldrich. (2025). Product Specification: Pyridinecarboxylic Acid Derivatives. (General handling of nicotinic acid salts).
Sources
- 1. 6-(Propan-2-yl)pyridine-3-carboxylic acid hydrochloride | C9H12ClNO2 | CID 71756749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Search results [chem-space.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
